Cas no 2171209-42-8 (1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid structure
2171209-42-8 structure
商品名:1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid
CAS番号:2171209-42-8
MF:C26H30N2O5
メガワット:450.526807308197
CID:6253367
PubChem ID:165561926

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid
    • 1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
    • EN300-1581415
    • 2171209-42-8
    • インチ: 1S/C26H30N2O5/c1-2-8-17(15-23(29)28-26(24(30)31)13-7-14-26)27-25(32)33-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22H,2,7-8,13-16H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t17-/m1/s1
    • InChIKey: ADTAYXICVGVOTQ-QGZVFWFLSA-N
    • ほほえんだ: OC(C1(CCC1)NC(C[C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1581415-0.1g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
2171209-42-8
0.1g
$2963.0 2023-06-04
Enamine
EN300-1581415-0.25g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
2171209-42-8
0.25g
$3099.0 2023-06-04
Enamine
EN300-1581415-1.0g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
2171209-42-8
1g
$3368.0 2023-06-04
Enamine
EN300-1581415-1000mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
2171209-42-8
1000mg
$3368.0 2023-09-24
Enamine
EN300-1581415-0.05g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
2171209-42-8
0.05g
$2829.0 2023-06-04
Enamine
EN300-1581415-5.0g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
2171209-42-8
5g
$9769.0 2023-06-04
Enamine
EN300-1581415-10000mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
2171209-42-8
10000mg
$14487.0 2023-09-24
Enamine
EN300-1581415-0.5g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
2171209-42-8
0.5g
$3233.0 2023-06-04
Enamine
EN300-1581415-10.0g
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
2171209-42-8
10g
$14487.0 2023-06-04
Enamine
EN300-1581415-50mg
1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclobutane-1-carboxylic acid
2171209-42-8
50mg
$2829.0 2023-09-24

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid 関連文献

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acidに関する追加情報

Introduction to 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic Acid (CAS No. 2171209-42-8)

1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid, identified by its CAS number 2171209-42-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid is characterized by its cyclobutane core, which is functionalized with various substituents that contribute to its unique chemical and biological properties. The presence of a fluorenylmethoxycarbonyl (Fmoc) group and an amino function at the 3-position of the cyclobutane ring adds to its complexity and reactivity. These features make it a valuable scaffold for designing novel molecules with enhanced pharmacological profiles.

In recent years, there has been a growing interest in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activities while overcoming limitations such as poor bioavailability and susceptibility to enzymatic degradation. The compound 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid represents an excellent example of a peptidomimetic, as it incorporates structural elements that enhance stability and binding affinity while maintaining biological efficacy.

The Fmoc group in the molecule serves multiple purposes. It not only provides a site for further chemical modification but also enhances the solubility and stability of the compound in solution. This makes it particularly useful for applications in solid-phase peptide synthesis (SPPS), where the Fmoc group is commonly used as an protecting group for amino acids during peptide assembly. The cyclobutane ring, on the other hand, introduces rigidity into the molecular structure, which can improve binding interactions with biological targets.

One of the most compelling aspects of 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid is its potential as a lead compound for drug discovery. Its unique structural features have been shown to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. For instance, studies have demonstrated that this compound exhibits inhibitory activity against certain proteases, which are enzymes that play a key role in diseases such as cancer and inflammation.

The synthesis of 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition-metal-catalyzed reactions and asymmetric transformations, has been crucial in achieving the desired stereoisomeric purity. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of precision in molecular construction for achieving biologically active compounds.

In recent research, 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid has been investigated for its potential applications in targeted therapy. Its ability to selectively interact with specific biological targets has opened up new avenues for treating diseases that are currently difficult to manage with existing medications. For example, preclinical studies have shown that this compound can inhibit the growth of certain cancer cell lines by disrupting key signaling pathways involved in tumor progression.

The pharmacokinetic properties of 1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbolyal}amino)hexanamidocyclobutane-1-carboxylic acid are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, have been employed to predict the ADME properties of this compound based on its molecular structure.

The role of computational chemistry in drug discovery has been instrumental in accelerating the development process for compounds like 1-(3R)-3-({(9H-fluoren-9-ylmethoxycarbonyl}amino)hexanamidocyclobutane - 1-carboxylic acid. By leveraging computational tools, researchers can rapidly screen large libraries of compounds for potential biological activity and optimize their structures to improve efficacy and reduce toxicity. This approach has significantly reduced the time and cost associated with drug development while enhancing the success rate of new therapeutic agents.

In conclusion, 1-(3R)-3 - ({(9H-fluorenylmethoxycarbonyl}a minohexan amidocyclobutane - 1 - carboxylic acid) (CAS No. 2171209 - 42 - 8) is a highly promising compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its demonstrated biological activities, make it an attractive candidate for further investigation as a lead compound for new drugs. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of the most challenging medical conditions facing humanity today.

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